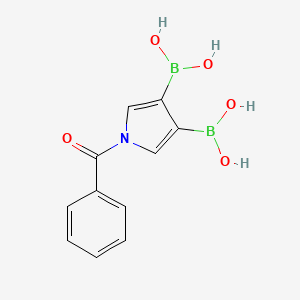
(1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid is an organoboron compound that features a pyrrole ring substituted with a benzoyl group and two boronic acid groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Borylation: The diboronic acid groups can be introduced through a Miyaura borylation reaction, where the pyrrole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides in organic solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in the design of new drugs.
Industry:
Materials Science: Employed in the synthesis of advanced materials such as polymers and nanomaterials.
作用机制
The mechanism of action of (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in bioconjugation and catalysis.
相似化合物的比较
- (1-Benzoyl-1H-pyrrole-2,5-diyl)diboronic acid
- (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic ester
- (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic anhydride
Comparison:
- Uniqueness: (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid is unique due to the position of the boronic acid groups on the pyrrole ring, which influences its reactivity and interaction with other molecules.
- Reactivity: The presence of the benzoyl group and the specific positioning of the boronic acid groups make it more reactive in certain cross-coupling reactions compared to its analogs.
属性
分子式 |
C11H11B2NO5 |
|---|---|
分子量 |
258.8 g/mol |
IUPAC 名称 |
(1-benzoyl-4-boronopyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C11H11B2NO5/c15-11(8-4-2-1-3-5-8)14-6-9(12(16)17)10(7-14)13(18)19/h1-7,16-19H |
InChI 键 |
HWVCNQOVNMNTDA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(C=C1B(O)O)C(=O)C2=CC=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


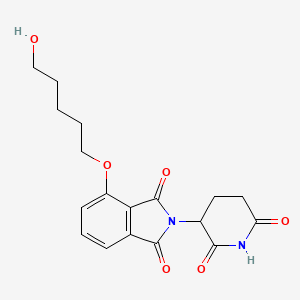
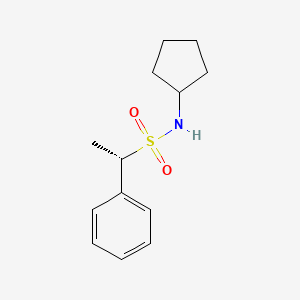
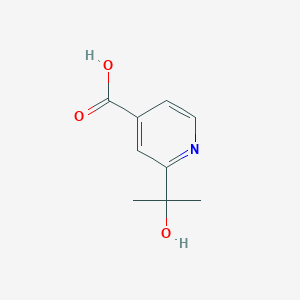

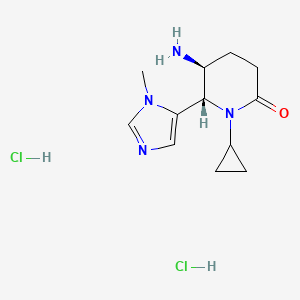
![4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13494188.png)

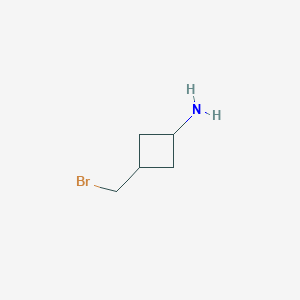
![Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride](/img/structure/B13494199.png)

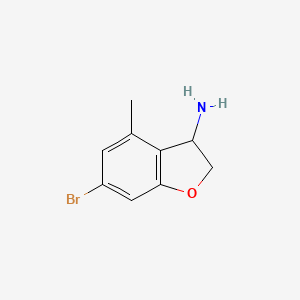
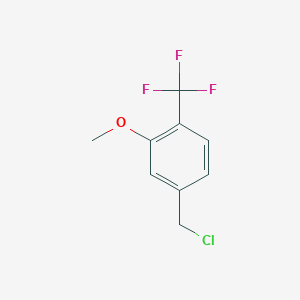

![6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494250.png)
